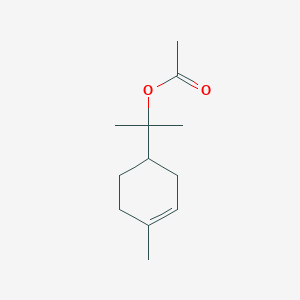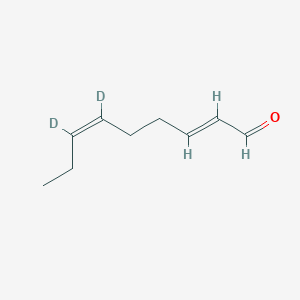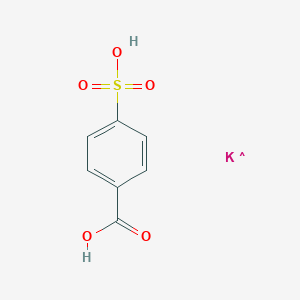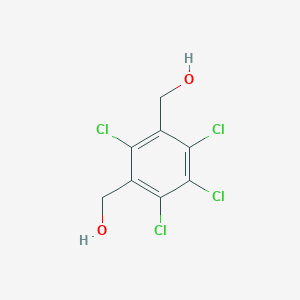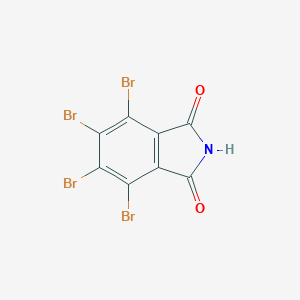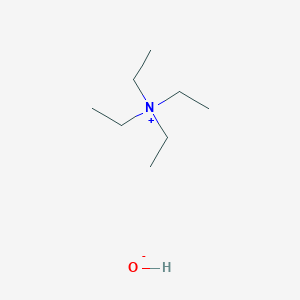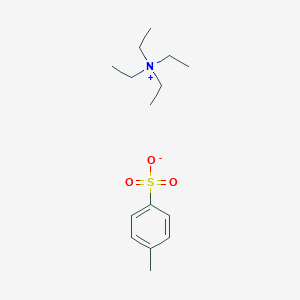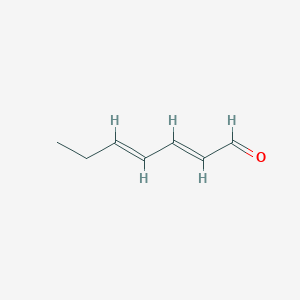
Tributyltin acetate
Descripción general
Descripción
Tributyltin acetate, also known as Acetoxytributyltin, is an organotin compound . It is a derivative of tributyltin (TBT), which is a class of organotin compounds containing the (C4H9)3Sn group . TBT was used as a biocide in anti-fouling paint, applied to the hulls of oceangoing vessels . It is highly toxic towards non-target organisms and can lead to biomagnification or bioaccumulation within such organisms .
Molecular Structure Analysis
Tributyltin acetate has the molecular formula C14H30O2Sn . It consists of three butyl groups covalently bonded to a tin (IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X, where −X is typically a chloride −Cl, hydroxide −OH, or a carboxylate RCO2− .
Chemical Reactions Analysis
TBT compounds are known to degrade into more polar metabolites . For instance, tributyltin, one of the most frequently used organotin additives, degrades into dibutyltin and monobutyltin species .
Physical And Chemical Properties Analysis
TBT compounds have a low water solubility, making them ideal for antifouling agents . They are moderately hydrophobic and have a high fat solubility, tending to absorb more readily to organic matter in soils or sediment . Tributyltin acetate has a melting point of 80-83 °C .
Aplicaciones Científicas De Investigación
Industrial Manufacturing
Tributyltin compounds have been used in industrial manufacturing for over 40 years . The major industrial application of organotin compounds is with the mono- and di- derivatives, which are used as heat and light stabilizers in PVC processing .
PVC Processing
Mono/dibutyltin derivatives find widespread application in pipe, sheeting, and other rigid PVC manufacture . Octyltin thioglycolate derivatives are approved worldwide as stabilizers for PVC used in food packaging materials and in bottles used for potable liquids .
Agrochemical Field
Triorganotin compounds, including Tributyltin acetate, have an important place in the agrochemical field as fungicides and miticides . They are used in the production and use of about 5000 tonnes per annum .
Potato Crop Blight Control
Triphenyltin compounds (the acetate and hydroxide) are of particular importance in potato crop blight control . This application has been recognized for its effectiveness in controlling this common agricultural problem.
Anti-Fouling Paint Manufacture
There was usage of triphenyltin derivatives in anti-fouling paint manufacture during the period 1960–85 . Such usage has virtually disappeared from all world markets .
Endocrine Disruption
Tributyltin (TBT) has been recognized as an endocrine disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action (MeOA) was elucidated only in the last decade—interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Safety And Hazards
Direcciones Futuras
There has been a global concern about the use of tributyltin-based coatings in combating biofouling in the marine industry . The emphasis is now on the use of non-toxic and/or eco-friendly natural materials which do not negatively affect the environment upon degradation . Additionally, research is being conducted to explore the protein expression profile of TBT-treated cells and the pathways of hepatotoxicity induced by TBT .
Propiedades
IUPAC Name |
tributylstannyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHRVGYSMBMIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043954 | |
| Record name | Tributyltin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin acetate | |
CAS RN |
56-36-0 | |
| Record name | Tributyltin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYLTIN ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyltin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyltin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093LD1397U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tributyltin acetate exert its antifungal activity?
A1: While the exact mechanism remains unclear, research indicates TBTA effectively combats yam rot fungi in both in vitro and in vivo settings []. Notably, the solvent significantly impacts its in vitro toxicity; using 2.5% Tween 80 instead of 25% acetone significantly reduces its effectiveness [].
Q2: What are the potential toxic effects of tributyltin acetate on reproduction in vertebrates?
A2: Tributyltin acetate acts as an endocrine disruptor, negatively impacting reproductive systems in both male and female vertebrates. Studies reveal that exposure to TBTA can cause testicular and epididymal weight reduction, decreased sperm count in males, and ovarian and uterine abnormalities in females []. Further, it can hinder fetal implantation, decrease pregnancy rates, and lead to lipid accumulation in Sertoli cells and gonocytes of male offspring []. These adverse effects stem from hormonal imbalances and disruption of the hypothalamic–pituitary–gonadal axis [].
Q3: What is the molecular formula and weight of tributyltin acetate?
A3: The molecular formula of tributyltin acetate is C14H30O2Sn, and its molecular weight is 349.05 g/mol.
Q4: What spectroscopic techniques are used to characterize tributyltin acetate?
A4: Various spectroscopic methods, including 1H NMR [, , ], 27Al NMR [], 119Sn NMR [, , ], IR [, ], and Mössbauer spectroscopy [, ], are employed to analyze TBTA's structure, speciation, and interactions with other compounds.
Q5: How does the incorporation of tributyltin acetate into Hypalon paint-based marine antifouling systems affect its release and stability?
A5: When incorporated into Hypalon paint, TBTA reacts to form tributyltin chloride and another unidentified organotin species []. This reaction significantly reduces the release rate of the tributyltin moiety into the surrounding aquatic environment due to its retention within the paint matrix [].
Q6: Does tributyltin acetate exhibit any catalytic activity?
A6: Yes, TBTA acts as a catalyst in urethane formation reactions []. Studies investigating its catalytic activity in the reaction between m-chloro-phenylisocyanate and n-butanol in heptane reveal that its catalytic mechanism involves the formation of reactive complexes with monomeric alcohol, contributing significantly to the reaction rate [].
Q7: How does temperature affect the catalytic activity of tributyltin acetate in urethane formation reactions?
A7: The temperature dependence of TBTA's catalytic activity in urethane formation deviates from the Arrhenius equation []. This deviation is attributed to the influence of temperature on alcohol association, leading to varying contributions from different reaction pathways to the overall rate constant [].
Q8: How do structural variations in triorganotin compounds affect their larvicidal activity against Anopheles stephensi mosquito larvae?
A8: The larvicidal efficacy of triorganotin compounds largely depends on the organic ligand attached to the tin atom rather than the anionic substituent []. Notably, tricyclohexyltin compounds exhibit higher effectiveness compared to other triorganotins, possibly due to their enhanced lipophilicity and ability to penetrate the insect cuticle [].
Q9: What are the known toxic effects of tributyltin acetate on the immune system?
A9: Research suggests that TBTA exposure can suppress T cell development in the thymus, contributing to its immunosuppressive effects [, ].
Q10: How does tributyltin acetate impact aquatic organisms?
A10: TBTA exhibits high toxicity to various aquatic organisms, even at low concentrations. Studies using lugworm (Arenicola cristata) larvae demonstrate that exposure to TBTA can lead to death and developmental abnormalities, highlighting its potential ecological risks [].
Q11: What analytical techniques are employed to study the speciation of tributyltin compounds in environmental samples?
A11: Mössbauer spectroscopy and 119Sn NMR are valuable techniques for investigating the speciation of tributyltin compounds in environmental matrices like seawater and sediment []. These methods provide insights into the transformation and fate of TBTA in natural environments.
Q12: Are there any viable alternatives to tributyltin acetate for specific applications?
A12: Due to its environmental persistence and toxicity, alternatives to TBTA are actively sought. For instance, research explores the use of natural plant extracts as potential inhibitors of glutathione S-transferase in cowpea storage bruchids, offering a potentially safer alternative to synthetic pesticides like TBTA [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




